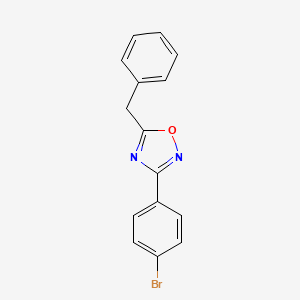

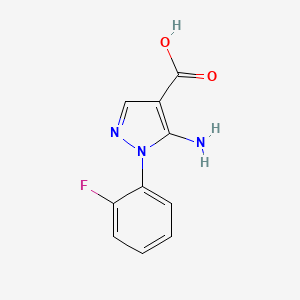

![molecular formula C12H9N3O2S B1274093 [2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid CAS No. 763147-58-6](/img/structure/B1274093.png)

[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, [2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid, is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is structurally related to several other compounds that have been synthesized and studied for various biological activities and chemical properties.

Synthesis Analysis

The synthesis of related benzimidazole acetic acid derivatives has been reported in several studies. For instance, derivatives of [1,2,4]triazino[4,3-a]benzimidazole acetic acid were synthesized and tested for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications . Another study reported the synthesis of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate, which is closely related to the compound of interest, and provided insights into its molecular structure and stability . Additionally, the synthesis of 5-(2-benzimidazolyl)thiazoles through the reaction of benzimidazolylmethylthiuronium salts with carboxylic acid anhydrides has been described, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied using various techniques. For example, the crystal structure of a related compound was determined by X-ray diffraction analysis, which could provide valuable information for understanding the molecular structure of [2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid . Spectroscopic methods such as NMR, FT-IR, and FT-Raman have also been employed to characterize the molecular structure and electronic properties of similar compounds .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. Cyclization reactions have been used to convert [(4- or 5-substituted-2-benzimidazolyl) thio] acetic acids into thiazolo[3, 2-a]benzimidazol-3(2H)-ones, which suggests that the compound of interest may also be amenable to similar cyclization reactions to form new structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, including the compound of interest, are crucial for their potential applications. The thermal stability of these compounds has been evaluated using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), indicating that some derivatives are stable at high temperatures . Quantum chemical parameters obtained under density functional theory (DFT) calculations have been used to support experimental results and provide insights into the reactivity and stability of these molecules .

Aplicaciones Científicas De Investigación

Antimicrobial Agents

- Scientific Field : Medicinal Chemistry .

- Summary of Application : Thiazole derivatives are being explored for their potential as antimicrobial agents. The rising rates of microbial resistance present a serious issue for the development of human life and hence it is essential to find and create newer antimicrobial drugs with unique modes of action .

- Methods of Application : One approach used these days to solving this challenge is the use of heterocyclics to create hybrid compounds by fusing two or more bioactive heterocyclic moieties into a single molecular platform .

- Results or Outcomes : This study discusses the many hybrid approaches that have been used to produce possible novel antimicrobial medicines that are both safe and effective .

Cellular Development Modulators

- Scientific Field : Organic & Biomolecular Chemistry .

- Summary of Application : Thiazole-containing small molecules were synthesised and investigated for their ability to induce the differentiation of human pluripotent stem cells and their derivatives .

- Methods of Application : Analyses of cell morphology, cell viability, expression of cell surface markers and ability to induce cell differentiation and regulate neurite formation were conducted .

- Results or Outcomes : The analogue with the longest and most bulky hydrophobic side chain was found to possess comparable or enhanced activity to all-trans-retinoic acid (ATRA) .

Digital Microfluidics

- Scientific Field : Lab-on-a-Chip Technology .

- Summary of Application : Digital microfluidics (DMF), an emerging liquid-handling technology, shows promising potentials in various biological and biomedical applications .

- Results or Outcomes : The gDMF can be easily made within 10 min, under ambient conditions, without the need of costly materials or cleanroom-based techniques. It offers a potential of higher electrode density and has a low cost below $1 .

Synthetic Precursors of New Heterocycles

- Scientific Field : Organic Chemistry .

- Summary of Application : Acyl thioureas have extensive applications in diverse fields, such as synthetic precursors of new heterocycles .

- Methods of Application : These scaffolds exhibit a wide variety of biological activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .

- Results or Outcomes : The interest in acyl thioureas has continually been escalating owing to their extensive applications .

Solid-State Polymer Electrolytes

- Scientific Field : Materials Science .

- Summary of Application : The combined application of solid-state polymer electrolytes (SPEs) and lithium metal anode (LMA) can address challenges in lithium metal batteries (LMBs) .

- Methods of Application : The most promising application is the in-situ polymerization strategy .

- Results or Outcomes : The in-situ polymerization strategy can address the challenges in the fabrication of SPEs .

Organogelators

- Scientific Field : Materials Science .

- Summary of Application : Thiazole-based compounds have been studied for their potential as organogelators .

- Methods of Application : The study focused on understanding the interplay of non-covalent interactions on the properties and applications of these organogelators .

- Results or Outcomes : The research provided insights into the odd-even effect in a thiazole-based organogelator .

Safety And Hazards

The safety and hazards associated with “[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid” and its derivatives can depend on various factors, including their specific chemical structures and biological activities . Therefore, it’s important to handle these compounds with appropriate safety precautions.

Direcciones Futuras

Future research on “[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid” and its derivatives could focus on further elucidating their mechanisms of action, optimizing their synthesis processes, and exploring their potential applications in various fields, such as medicinal chemistry and drug discovery .

Propiedades

IUPAC Name |

2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S/c16-11(17)5-15-10-4-2-1-3-8(10)14-12(15)9-6-18-7-13-9/h1-4,6-7H,5H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFKGTPZZBLCJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC(=O)O)C3=CSC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388203 |

Source

|

| Record name | [2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid | |

CAS RN |

763147-58-6 |

Source

|

| Record name | [2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

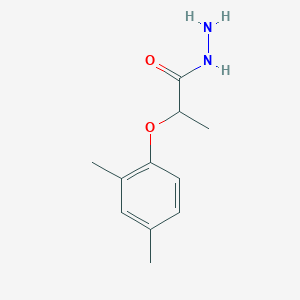

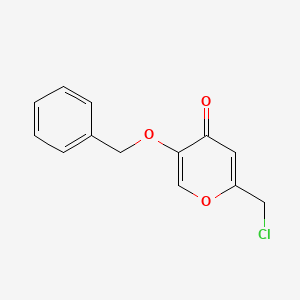

![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)

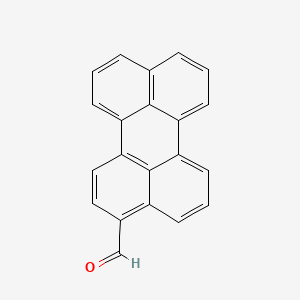

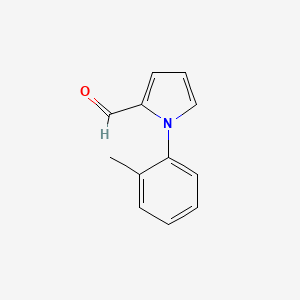

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)

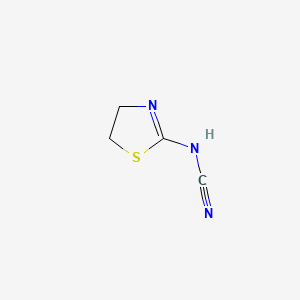

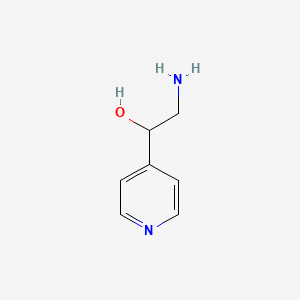

![4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274048.png)